molecular formula C16H18N2O3 B2634866 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide CAS No. 898372-65-1

3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide

Cat. No.: B2634866
CAS No.: 898372-65-1
M. Wt: 286.331
InChI Key: PHWQLHPESDHJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide is a synthetically elaborated benzofuran derivative designed for advanced chemical biology and drug discovery research. The benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active compounds . This specific molecule is of significant interest for probing several critical biological pathways. Its structure is particularly relevant for investigating the CCL20/CCR6 chemokine axis, a key target in autoimmune diseases and colorectal cancer, as similar benzofuran carboxamides have been identified as potent inhibitors of CCL20-induced chemotaxis and colon cancer cell growth . Furthermore, structurally related benzofuran-2-carboxamides have demonstrated compelling activity in neuroscience research, showing potent neuroprotective effects against NMDA-induced excitotoxicity and exhibiting antioxidant properties, making them valuable tools for studying neurodegenerative conditions . Other research avenues for this chemotype include modulation of amyloid-beta (Aβ42) aggregation, a process central to Alzheimer's disease pathology, where these compounds can act as either inhibitors or promoters of fibrillogenesis, serving as important pharmacological tools to study aggregation mechanisms . The incorporation of the 2-cyclopentylacetamido substituent at the C3 position is a strategic modification, accessible through modern synthetic methodologies like directed C-H functionalization, and is intended to fine-tune the compound's properties and target affinity . This compound is offered exclusively for research purposes to support investigations in immunology, oncology, and neuroscience.

Properties

IUPAC Name

3-[(2-cyclopentylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c17-16(20)15-14(11-7-3-4-8-12(11)21-15)18-13(19)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWQLHPESDHJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Z Guide to 3-Acylaminobenzofuran-2-Carboxamide Derivatives: Synthesis, Biological Activity, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and clinically approved drugs.[1][2] Among its vast chemical space, 3-acylaminobenzofuran-2-carboxamide derivatives have emerged as a particularly compelling class of compounds. Their unique structural architecture, featuring key hydrogen bond donors and acceptors, allows for potent and selective interactions with a variety of biological targets.[3] This technical guide provides a comprehensive exploration of this molecular scaffold, detailing robust synthetic methodologies, elucidating structure-activity relationships (SAR), and surveying the broad spectrum of biological activities, including anticancer, neuroprotective, and anti-Alzheimer's applications.[4][5][6] We offer detailed experimental protocols and visual workflows to empower researchers in the synthesis and evaluation of these high-value compounds.

Introduction: The Significance of the Benzofuran Core

Benzofuran, a bicyclic system composed of a fused benzene and furan ring, is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological effects, from antiarrhythmic (e.g., Amiodarone) to anticancer and antimicrobial properties.[1][7] The 3-acylaminobenzofuran-2-carboxamide scaffold functionalizes this core at two critical positions. The carboxamide group at C-2 and the acylamino moiety at C-3 create a specific electronic and steric profile, making these molecules adept at targeting enzyme active sites and protein-protein interfaces. This guide will dissect the chemistry and biology of this scaffold, providing the foundational knowledge necessary for its application in modern drug discovery campaigns.

Synthetic Strategies: Building the Core Scaffold

The construction of the 3-acylaminobenzofuran-2-carboxamide core can be achieved through several efficient synthetic routes. A prevalent and reliable method begins with readily available 2-hydroxybenzonitriles, proceeding through a key Thorpe-Ziegler cyclization to form the pivotal 3-aminobenzofuran-2-carbonitrile intermediate. This intermediate is the gateway to the final target compounds.

The causality behind this strategy lies in its efficiency and modularity. The initial Williamson ether synthesis is robust, and the subsequent base-mediated intramolecular cyclization is a high-yielding and well-established reaction for forming five-membered rings.[8] The final acylation and hydrolysis steps allow for the introduction of diverse substituents, enabling the creation of large chemical libraries for screening.

A generalized workflow for this synthesis is depicted below:

G cluster_0 Core Synthesis Workflow A 2-Hydroxybenzonitrile B 2-(Cyanomethoxy)benzonitrile A->B 1. Williamson Ether Synthesis (BrCH2CN, Base) C 3-Aminobenzofuran-2-carbonitrile B->C 2. Thorpe-Ziegler Cyclization (Base, e.g., NaOEt) D 3-Aminobenzofuran-2-carboxamide C->D 3. Partial Hydrolysis (H2SO4) E Target Molecule: 3-Acylaminobenzofuran-2-carboxamide D->E 4. Acylation (Acyl Chloride / Anhydride, Base)

Caption: General synthetic route to 3-acylaminobenzofuran-2-carboxamides.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a generic 3-acylaminobenzofuran-2-carboxamide, adapted from established literature procedures.[8]

Step 1: Synthesis of 2-(Cyanomethoxy)benzonitrile (2)

  • To a solution of 2-hydroxybenzonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Add chloroacetonitrile (1.2 eq) dropwise to the stirring mixture.

  • Reflux the reaction mixture at 80°C for 3 hours, monitoring progress by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the desired intermediate as a solid.[8]

Step 2: Synthesis of 3-Aminobenzofuran-2-carboxamide (4)

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere.

  • Add a solution of 2-(cyanomethoxy)benzonitrile (1.0 eq) in ethanol to the sodium ethoxide solution.

  • Stir the mixture at room temperature for 2 hours to facilitate the Thorpe-Ziegler cyclization.

  • Carefully add concentrated sulfuric acid (2.0 eq) to the reaction mixture and heat to 80°C for 1 hour to induce hydrolysis of the nitrile.

  • Cool the mixture and pour it into ice water. The resulting precipitate is the crude 3-aminobenzofuran-2-carboxamide.

  • Collect the solid by filtration, wash with water, and dry. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of 3-Acylaminobenzofuran-2-carboxamide (5)

  • Dissolve 3-aminobenzofuran-2-carboxamide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine or pyridine (1.5 eq).

  • Cool the mixture to 0°C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography on silica gel to obtain the target molecule.

Biological Activities and Therapeutic Potential

This class of compounds has demonstrated a remarkable diversity of biological activities, positioning them as promising scaffolds for tackling various diseases.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 3-acylaminobenzofuran-2-carboxamide derivatives against a range of human cancer cell lines.[4][9] The mechanism often involves the inhibition of key cellular processes required for tumor growth and proliferation.

  • NF-κB Inhibition: Certain derivatives have been shown to be potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcriptional activity.[4] NF-κB is a critical signaling pathway that promotes inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, these compounds can induce apoptosis and suppress tumor growth.

  • Kinase Inhibition: The scaffold is also a suitable starting point for the design of kinase inhibitors.[10][11] Kinases are crucial regulators of cell signaling, and their aberrant activity is a common driver of oncogenesis. Derivatives have been developed to target specific kinases like BCR-ABL, which is implicated in chronic myeloid leukemia (CML).[12]

G cluster_0 NF-κB Signaling Pathway Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates Complex IκBα-NF-κB (Inactive Cytoplasmic Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Complex->NFkB IκBα degradation Target Target Gene Transcription: - Proliferation - Anti-apoptosis - Inflammation Nucleus->Target initiates Inhibitor Benzofuran Derivative Inhibitor->IKK Inhibits Inhibitor->NFkB May block nuclear translocation

Sources

Structure-activity relationship of 3-amino-benzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 3-Amino-Benzofuran Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds, both of natural and synthetic origin.[1][2][3] The introduction of an amino group at the 3-position significantly enhances the therapeutic potential of this scaffold, giving rise to a class of compounds with a broad spectrum of pharmacological activities.[4] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 3-amino-benzofuran derivatives. We will delve into their synthesis, multifaceted biological activities, and the critical interplay between their structural features and pharmacological effects. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the rational design of novel therapeutic agents based on the 3-amino-benzofuran core.

Introduction: The Versatility of the Benzofuran Scaffold

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][5] The unique electronic and structural characteristics of the benzofuran ring system allow it to interact with a variety of biological targets. The strategic placement of an amino group at the 3-position introduces a key pharmacophoric feature, enabling diverse chemical modifications and significantly influencing the compound's interaction with biological macromolecules.[4] This guide will systematically dissect the SAR of these derivatives, providing a framework for understanding and predicting their biological activities.

Synthetic Strategies for 3-Amino-Benzofuran Derivatives

The biological evaluation of 3-amino-benzofuran derivatives is critically dependent on the availability of efficient and versatile synthetic methodologies. A common and effective strategy for the synthesis of the 3-amino-benzofuran core involves a multi-step reaction sequence, often starting from readily available precursors like 2-hydroxybenzonitrile.[5][6]

General Synthetic Workflow

A representative synthetic route to N-substituted 3-amino-benzofuran derivatives is depicted below. This pathway highlights the key steps of etherification, intramolecular cyclization, and subsequent derivatization of the amino group.

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: N-Substitution 2-hydroxybenzonitrile 2-hydroxybenzonitrile Intermediate_1 2-(Substituted-methoxy)benzonitrile 2-hydroxybenzonitrile->Intermediate_1 K2CO3 Bromo-compound Bromo-compound Bromo-compound->Intermediate_1 Intermediate_2 3-Amino-benzofuran derivative Intermediate_1->Intermediate_2 t-BuOK, DMF Final_Product N-Substituted-3-amino- benzofuran derivative Intermediate_2->Final_Product Acetonitrile, reflux Benzyl_chloride Substituted Benzyl Chloride Benzyl_chloride->Final_Product

Caption: General synthetic workflow for N-substituted 3-amino-benzofuran derivatives.

Experimental Protocol: Synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride derivatives[5]

This protocol provides a detailed methodology for the synthesis of a specific series of 3-amino-benzofuran derivatives with potential applications in neurodegenerative diseases.

Step 1: Synthesis of 2-(pyridin-4-ylmethoxy)benzonitrile (Intermediate 3)

  • To a solution of 2-hydroxybenzonitrile (1) in a suitable solvent, add potassium carbonate (K₂CO₃).

  • Add 4-(bromomethyl)pyridine (2) to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the product, 2-(pyridin-4-ylmethoxy)benzonitrile (3).

Step 2: Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine (Intermediate 4)

  • Dissolve intermediate 3 in DMF.

  • Add potassium tert-butoxide (t-BuOK) to the solution.

  • Stir the mixture at 80°C for 5 hours.[5]

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash, and recrystallize the solid from ethanol to obtain 4-(3-aminobenzofuran-2-yl)pyridine (4).[5]

Step 3: Synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride derivatives (Final Products 5a-p)

  • Dissolve compound 4 in dry acetonitrile.

  • Add the desired substituted benzyl chloride derivative.

  • Reflux the mixture for 1-6 hours.[5]

  • Upon completion, filter the precipitated product and wash with n-hexane to yield the final compounds.[5]

Structure-Activity Relationship in Neurodegenerative Diseases

A significant area of investigation for 3-amino-benzofuran derivatives is in the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[5][6] The multifaceted nature of this disease necessitates multi-target therapeutic agents, and 3-amino-benzofurans have shown promise as inhibitors of key enzymes and protein aggregation.[5][6][7]

Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease has led to the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors to increase acetylcholine levels in the brain.[5] Several 3-amino-benzofuran derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity.[5][6]

Key SAR Insights for Cholinesterase Inhibition:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the N-benzyl group significantly impact inhibitory potency.

    • An unsubstituted N-benzyl group (compound 5a) demonstrates potent activity against AChE.[5]

    • Electron-donating groups, such as methyl and methoxy, generally decrease inhibitory activity.[5]

    • A 2-fluorobenzyl moiety (compound 5f) has been identified as showing the best inhibitory activity against both AChE and BuChE.[5][6]

  • Lipophilicity: Increased lipophilicity due to nonpolar groups like methoxy can lead to a decrease in AChE inhibitory potency.[5]

Table 1: Cholinesterase Inhibitory Activity of Selected 3-Amino-Benzofuran Derivatives (Compounds 5a-p) [5]

CompoundR (Substitution on Benzyl Ring)AChE IC₅₀ (μM)BuChE IC₅₀ (μM)
5a H0.811.23
5f 2-F0.64 0.98
5e 3-OCH₃81.0675.43
Donepezil (Reference Drug)0.053.45

IC₅₀ values represent the concentration required for 50% inhibition. The bold values highlight the most active compound in the series.

Inhibition of Amyloid-β Aggregation

The aggregation of amyloid-β (Aβ) peptides into senile plaques is a pathological hallmark of Alzheimer's disease.[5] Certain 3-amino-benzofuran derivatives have demonstrated the ability to inhibit both self-induced and AChE-induced Aβ aggregation.[5][6]

Compounds 5f and 5h, for example, were found to be approximately two times more effective than the reference drug donepezil in inhibiting Aβ aggregation.[5]

Abeta_Aggregation_Inhibition Abeta_Monomers Aβ Monomers Toxic_Oligomers Toxic Aβ Oligomers Abeta_Monomers->Toxic_Oligomers Aggregation Abeta_Plaques Aβ Plaques Toxic_Oligomers->Abeta_Plaques Aminobenzofuran 3-Amino-benzofuran Derivative Aminobenzofuran->Toxic_Oligomers Inhibition

Caption: Inhibition of Aβ aggregation by 3-amino-benzofuran derivatives.

Antioxidant Activity

Oxidative stress is another critical factor in the pathogenesis of neurodegenerative diseases.[7][8] 3-Arylbenzofuranone derivatives, which are structurally related to 3-amino-benzofurans, have shown good antioxidant activity, suggesting that the benzofuran core can be a valuable scaffold for developing multi-target agents that also address oxidative damage.[7]

Anticancer Activity of 3-Amino-Benzofuran Derivatives

The benzofuran scaffold is also a promising framework for the development of anticancer agents.[1][9] Derivatives of 3-amino-benzofuran have been investigated for their potential to inhibit various cancer cell lines through mechanisms such as kinase inhibition.[10][11]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes like proliferation and survival, and their dysregulation is a hallmark of cancer.[11] Benzofuran-3-carboxamides, which can be derived from 3-amino-benzofurans, have emerged as a promising class of protein kinase inhibitors.[10]

Key SAR Insights for Kinase Inhibition:

  • 2-Aryl Group: The presence of an aryl group at the 2-position of the benzofuran ring generally enhances potency. This group often occupies a hydrophobic pocket in the kinase active site.[10]

  • N-Substituted Carboxamide: The nature of the substituent on the carboxamide nitrogen is crucial for activity, with small alkyl groups like methyl often being optimal.[10]

Kinase_Inhibition_Pathway cluster_pathway Signaling Pathway Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt, Ras/Raf/MEK/ERK) Receptor->Kinase_Cascade Cell_Proliferation Cell Proliferation & Survival Kinase_Cascade->Cell_Proliferation Aminobenzofuran 3-Amino-benzofuran Derivative Aminobenzofuran->Kinase_Cascade Inhibition

Caption: Mechanism of action of 3-amino-benzofuran derivatives as kinase inhibitors.

A study on 3-(piperazinylmethyl)benzofuran derivatives identified several compounds with potent CDK2 inhibitory activity, with IC₅₀ values in the nanomolar range, comparable to the reference inhibitor staurosporine.[11] For instance, compound 9h showed an IC₅₀ of 40.91 nM against CDK2.[11]

Antimicrobial Properties of 3-Amino-Benzofuran Derivatives

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi.[12][13][14] The introduction of an amino group at the 3-position can be a strategic modification to enhance these properties.

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: The introduction of halogens into the benzofuran structure appears to be beneficial for antimicrobial activity. Derivatives with halogens in the aromatic ring have shown antifungal activity.[14]

  • Hydrophobicity: Hydrophobic benzofuran analogs have exhibited favorable antibacterial activities.[13]

A series of 3-substituted isobenzofuran-1(3H)-one derivatives, which are structurally related to 3-amino-benzofurans, showed good activity against E. coli, S. aureus, and C. albicans.[15]

Experimental Protocol: Antimicrobial Activity Screening (Ditch-Plate Technique)[15]
  • Prepare a nutrient agar medium and sterilize it.

  • Pour the melted agar into sterile petri dishes and allow it to solidify.

  • Cut a ditch in the center of the agar plate.

  • Place the test compound (dissolved in a suitable solvent) into the ditch.

  • Streak the test microorganisms (bacteria and fungi) at a right angle to the ditch.

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • Observe the zone of inhibition around the ditch, which indicates the antimicrobial activity of the compound.

Conclusion and Future Directions

The 3-amino-benzofuran scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity, enabling the fine-tuning of these compounds for specific therapeutic targets. The promising results in the areas of neurodegenerative diseases, oncology, and infectious diseases underscore the immense potential of this class of compounds.

Future research in this field should focus on:

  • Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of 3-amino-benzofuran derivatives will be crucial for exploring a wider range of biological targets.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action will provide a deeper understanding of how these compounds exert their therapeutic effects.

  • Optimization of Pharmacokinetic Properties: Further modifications to improve the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be essential for their successful translation into clinical candidates.

By leveraging the insights from SAR studies and employing rational drug design principles, the full therapeutic potential of 3-amino-benzofuran derivatives can be realized, leading to the development of next-generation medicines for a variety of challenging diseases.

References

  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • Sato, M., et al. (2023). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin. [Link]

  • ResearchGate. (2022). (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • El-Gazzar, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. [Link]

  • Sobiak, S., et al. (2018). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Sravanthi, M., & Kumar, C. S. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research. [Link]

  • Wieczorek, M., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PubMed Central. [Link]

  • Carradori, S., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. PubMed Central. [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. [Link]

  • Padmini, V., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. [Link]

  • Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. [Link]

  • El-Sayed, N. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PubMed Central. [Link]

  • Loidreau, G., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. MDPI. [Link]

Sources

Benzofuran-Based NF-κB Inhibitors: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response and a key player in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. Its central role has made it a high-priority target for therapeutic intervention. Among the diverse chemical scaffolds explored, benzofuran derivatives have emerged as a particularly promising class of NF-κB inhibitors.[1][2] These heterocyclic compounds, found in various natural products and synthetic molecules, offer a versatile framework for designing potent and selective modulators of the NF-κB signaling pathway.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of benzofuran-based NF-κB inhibitors, covering their mechanism of action, structure-activity relationships, and the critical experimental protocols required for their evaluation.

The NF-κB Signaling Pathway: A Critical Therapeutic Target

The NF-κB family of transcription factors consists of five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through binding to Inhibitor of κB (IκB) proteins. The canonical signaling pathway, most relevant to inflammation, is typically initiated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).[6]

This activation triggers a cascade culminating in the phosphorylation of IκBα by the IκB kinase (IKK) complex.[7] Phosphorylated IκBα is then ubiquitinated and degraded by the proteasome, unmasking a nuclear localization sequence on the NF-κB p65/p50 heterodimer.[8] The now-active NF-κB complex translocates to the nucleus, where it binds to specific DNA sequences and drives the transcription of hundreds of genes, including those for inflammatory cytokines, chemokines, and anti-apoptotic proteins.[9] Dysregulation leading to constitutive NF-κB activation is a hallmark of many cancers and chronic inflammatory diseases, making its inhibition a compelling therapeutic strategy.[10]

NF-kB Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activates Inactive_Complex Inactive Complex (p65/p50)-IκBα IkB IκBα IKK_Complex->IkB Phosphorylates (P) p65_p50 p65/p50 (NF-κB) Proteasome Proteasome Degradation IkB->Proteasome p65_p50_n Active p65/p50 p65_p50->p65_p50_n Translocation Benzofuran Benzofuran Inhibitors Benzofuran->IKK_Complex Inhibit Phosphorylation DNA κB DNA Binding Site p65_p50_n->DNA Binds Gene_Expression Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Gene_Expression Induces Assay Workflow cluster_workflow NF-κB Translocation Assay Workflow A 1. Seed Cells (e.g., HeLa in 96-well plate) B 2. Pre-treat with Benzofuran Compounds A->B C 3. Stimulate (e.g., TNF-α for 30 min) B->C D 4. Fix, Permeabilize & Block C->D E 5. Immunostain (Anti-p65 Ab, Hoechst) D->E F 6. High-Content Imaging E->F G 7. Image Analysis (Nuclear/Cytoplasmic Ratio) F->G

Figure 2: High-Content Workflow for NF-κB Translocation Assay.
Protocol 4.2: Biochemical Validation via Western Blot for Phospho-IκBα

Causality: This assay provides mechanistic validation by directly measuring the phosphorylation status of IκBα, the upstream event leading to its degradation. [7][9]A decrease in phospho-IκBα levels in the presence of an inhibitor confirms that the compound acts at or upstream of IKK.

Methodology:

  • Cell Culture and Treatment: Grow cells (e.g., RAW 264.7) to confluency in 6-well plates. Pre-treat with test compounds for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15 minutes).

  • Protein Extraction: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated IκBα (Ser32).

  • Detection: After washing, incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total IκBα or a loading control like β-actin or GAPDH to ensure equal protein loading.

Protocol 4.3: Assessing Downstream Effects via ELISA

Causality: This protocol quantifies the functional outcome of NF-κB inhibition by measuring the reduction in secreted pro-inflammatory cytokines. It connects the molecular mechanism of action to a physiologically relevant endpoint.

Methodology:

  • Cell Treatment and Supernatant Collection: Plate cells (e.g., RAW 264.7) and pre-treat with benzofuran compounds for 1 hour. Stimulate with LPS (1 µg/mL) for a longer period (e.g., 18-24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA: Perform a sandwich ELISA for a target cytokine (e.g., IL-6 or TNF-α) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the concentration of the cytokine in the treated samples by interpolating from the standard curve. Calculate the percentage of inhibition relative to the LPS-stimulated control.

Synthetic Strategies for Benzofuran Scaffolds

The synthesis of 2-arylbenzofurans, a common core among active inhibitors, can be achieved through various modern organic chemistry methods. Palladium-catalyzed cross-coupling reactions, such as Suzuki or direct arylation reactions, are particularly efficient and modular, allowing for the rapid generation of diverse compound libraries for SAR studies. [5][11]

Figure 3: Generalized Synthetic Scheme for 2-Arylbenzofurans.
(Note: Images in the diagram are illustrative placeholders for chemical structures.)

Conclusion and Future Directions

Benzofuran-based molecules represent a highly valuable and versatile scaffold for the development of novel NF-κB inhibitors. Their proven ability to modulate the IKK/IκBα axis provides a solid foundation for therapeutic design in oncology and inflammatory diseases. The established SAR provides a clear roadmap for optimizing potency and selectivity. Future research should focus on enhancing drug-like properties, exploring novel substitution patterns to improve selectivity against different IKK isoforms, and conducting comprehensive in vivo studies to translate the potent in vitro activity of these compounds into clinical candidates.

References

  • Chen, Y., Chen, R., Yuan, R., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Grienke, U., Mair, C. E., Saxena, P., et al. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Biomolecules, 10(8), 1131. [Link]

  • Oh, Y., Choi, H., Cho, H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549. [Link]

  • Gong, Y., Liu, Y., Li, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29756-29779. [Link]

  • Al-Ostath, O. A., Al-Qaisi, J. A., & Abushbak, L. A. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Patel, R. V., & Keum, Y. S. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00061. [Link]

  • Mureșan, S., Zlati, C., Bîrzu, O., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • Kumar, R. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(5), 280-285. [Link]

  • Manna, S. K., Bose, J. S., Gangan, V., et al. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. The Journal of Biological Chemistry, 285(28), 21884-21897. [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). ResearchGate. [Link]

  • Salih, S. M., Taha, N. M., & Al-Sultani, K. H. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 22(3), 481-489. [Link]

  • Yadav, M., Singh, S., & Singh, R. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Chen, J., Zhang, Y., & Zhang, H. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 8(8), e72132. [Link]

  • Grienke, U., Mair, C. E., Saxena, P., et al. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. PubMed. [Link]

  • Carlson, C. B., & Hering, B. J. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Al-Ostath, O. A., Al-Qaisi, J. A., & Abushbak, L. A. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Chen, Y., Chen, R., Yuan, R., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. [Link]

  • O'Shea, J. M., & Perkins, N. D. (2008). Assaying NF-κB activation and signaling from TNF receptors. Methods in Molecular Biology, 414, 289-307. [Link]

  • NF-kappa B (NF-kB) Activation Assay Kit. antibodies-online.com. [Link]

  • Ren, P., & Li, J. (2011). Direct Rel/NF-κB inhibitors: structural basis for mechanism of action. Future Medicinal Chemistry, 3(6), 709-721. [Link]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]

  • NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide

[1]

Executive Summary

This application note details the optimized synthetic protocol for 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide , a structural analog often explored in the development of Sirtuin (SIRT) inhibitors and kinase modulators.[1]

While the prompt specifies starting from "3-aminobenzofuran," it is critical to note that unsubstituted 3-aminobenzofuran is chemically unstable , prone to rapid tautomerization to the imine form (3-imino-2,3-dihydrobenzofuran) or polymerization.[1] Therefore, this protocol utilizes the stable, commercially viable precursor 3-aminobenzofuran-2-carboxamide (CAS: 54802-10-7).[1] The electron-withdrawing carboxamide group at the C2 position stabilizes the C3-amine via conjugation, permitting shelf stability and controlled acylation.

This guide covers the synthesis of the stable precursor (via the Gewald-type cyclization) and the subsequent chemoselective acylation with cyclopentylacetic acid derivatives.

Retrosynthetic Analysis & Pathway

The synthesis is best approached via a convergent strategy. The benzofuran core is constructed first to ensure stability, followed by acylation of the exocyclic amine.[1]

RetrosynthesisTargetTarget:3-(2-Cyclopentylacetamido)benzofuran-2-carboxamideDisconnectionAmide Coupling(Acylation)Target->DisconnectionAminePrecursor A:3-aminobenzofuran-2-carboxamideDisconnection->AmineAcidPrecursor B:Cyclopentylacetyl Chloride(or Acid + HATU)Disconnection->AcidSalicylonitrileRaw Material:2-HydroxybenzonitrileAmine->SalicylonitrileGewald CyclizationChloroacetamideRaw Material:2-ChloroacetamideAmine->Chloroacetamide

Figure 1: Retrosynthetic strategy isolating the stable 3-amino-2-carboxamide intermediate.

Reagents and Materials Profile

ReagentRoleEquiv.Key Property/Hazard
3-Aminobenzofuran-2-carboxamide Limiting Reagent1.0Nucleophile; Low solubility in Et₂O.
Cyclopentylacetyl chloride Electrophile1.2Moisture sensitive; lachrymator.
Pyridine Base/Solvent3.0Acid scavenger; acylation catalyst.
Dichloromethane (DCM) Solvent-Anhydrous required.
DMAP Catalyst0.05Hyper-nucleophilic acylation catalyst.
Ethanol Recrystallization-Solvent for purification.

Experimental Protocols

Protocol A: Synthesis of Precursor (If not purchased)

Use this module if starting from raw salicylonitrile.[1]

Reaction: 2-Hydroxybenzonitrile + 2-Chloroacetamide

Mechanism:
  • Setup: Charge a round-bottom flask with 2-hydroxybenzonitrile (10 mmol) and 2-chloroacetamide (10 mmol) in DMF (20 mL).

  • Base Addition: Add potassium carbonate (

    
    , 20 mmol) in one portion.
    
  • Heating: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane).

    • Checkpoint: The phenol undergoes O-alkylation first, followed by base-mediated cyclization onto the nitrile.[1]

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates as a beige solid.

  • Isolation: Filter the solid, wash with water, and dry.[1] Recrystallize from Ethanol/Water to obtain 3-aminobenzofuran-2-carboxamide .

    • Yield Expectation: 60–75%.

    • Reference: Standard Thorpe-Ziegler cyclization conditions for benzofurans [1].

Protocol B: Acylation to Target (Core Procedure)

This is the critical step to generate 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide.[1]

Rationale: The amine at C3 is weakly nucleophilic due to conjugation with the C2-carboxamide. Standard EDC/NHS coupling may be sluggish. We utilize an Acid Chloride method for kinetic efficiency.

Step-by-Step Methodology:

  • Solubilization:

    • In a dry 50 mL round-bottom flask under Nitrogen atmosphere, dissolve 3-aminobenzofuran-2-carboxamide (1.0 g, 5.68 mmol) in anhydrous DCM (15 mL).

    • Note: If solubility is poor, add a minimum amount of dry DMF (1–2 mL) or use pure Pyridine as the solvent.[1]

  • Base Addition:

    • Add Pyridine (1.37 mL, 17.0 mmol) followed by a catalytic amount of DMAP (35 mg, 0.28 mmol).[1]

    • Mechanistic Insight: DMAP forms a highly reactive N-acylpyridinium intermediate, accelerating the attack by the sterically/electronically compromised benzofuran amine.[1]

  • Acylation:

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add Cyclopentylacetyl chloride (1.0 g, 6.8 mmol) diluted in 2 mL DCM over 10 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) may form immediately.

  • Reaction Maintenance:

    • Allow the reaction to warm to room temperature (20–25°C).

    • Stir for 3–6 hours.

    • QC Check: Perform TLC (System: 5% MeOH in DCM). The starting amine (

      
      ) should disappear, replaced by a higher running spot (
      
      
      ).[1]
  • Quench and Workup:

    • Quench with saturated aqueous

      
       (20 mL) to neutralize excess acid chloride.
      
    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with 1M HCl (to remove pyridine), then Brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude material is likely an off-white solid.

    • Method: Recrystallization from Hot Ethanol .

    • Dissolve crude in minimum boiling ethanol. Allow to cool slowly to RT, then 4°C.

    • Filter crystals and wash with cold ethanol.

Analytical Validation (Self-Validating System)[1]

Upon isolation, the compound must meet these specifications to confirm the structure and purity.

TechniqueExpected SignatureInterpretation
1H NMR (DMSO-d6)

10.5 ppm (s, 1H)
Amide NH: Confirms acylation of the amine.
1H NMR (DMSO-d6)

7.5–8.0 ppm (bs, 2H)
Carboxamide NH2: Confirm C2 amide remains intact (did not dehydrate to nitrile).
1H NMR (DMSO-d6)

1.2–2.2 ppm (m, 9H)
Cyclopentyl group: Characteristic aliphatic multiplets.[1]
LC-MS (ESI+) [M+H]+ = 287.13Molecular Ion confirmation (

).[1]
Appearance White to pale yellow needlesHigh purity crystalline form.[2]

Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this logic tree to diagnose the issue.

TroubleshootingStartIssue: Low Yield or No ReactionCheckTLCCheck TLC:Is Starting Material (SM) remaining?Start->CheckTLCYesSMYes, SM remainsCheckTLC->YesSMNoSMNo, SM gone but multiple spotsCheckTLC->NoSMSolubilityDiagnosis: Poor SolubilityAction: Switch solvent to DMFor heat to 50°CYesSM->SolubilityPrecipitate visible?NucleophilicityDiagnosis: Low NucleophilicityAction: Add 2.0 eq NaH (creates anion)then add Acid ChlorideYesSM->NucleophilicitySolution clear?SideRxnDiagnosis: O-Acylation or Bis-acylationAction: Reduce Acid Chloride to 1.0 eqUse milder base (TEA instead of Pyridine)NoSM->SideRxn

Figure 2: Decision matrix for optimizing the acylation of electron-deficient heteroaromatic amines.

References

  • Gewald Reaction Context: Sabnis, R. W. (2008).[1] 2-Aminothiophenes by the Gewald Reaction. Sulfur Chemistry, 243–268.[1] (Analogous chemistry for Benzofurans via Rap-Stoermer/Thorpe-Ziegler).

  • Benzofuran Synthesis: Synthesis of 3-aminobenzofuran-2-carboxamide. PubChem Compound Summary for CID 600546. Available at: [Link][1]

  • Acylation Protocols: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Available at: [Link][1]

  • SIRT Inhibitor Analogs: Napper, A. D., et al. (2005).[1] Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. Journal of Medicinal Chemistry, 48(25), 8045–8054.[1] (Structural context for amide-functionalized fused heterocycles). Available at: [Link][1]

Solubility of 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Determination of the Solubility of 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide in Dimethyl Sulfoxide (DMSO)

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological assays and its potential as a therapeutic agent.[1] Dimethyl sulfoxide (DMSO) is the most common solvent used for compound storage and for the preparation of high-concentration stock solutions in early-stage drug discovery due to its remarkable ability to dissolve a wide array of organic molecules.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the novel compound 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide in DMSO. The protocols herein are designed to establish a robust and reproducible methodology for generating reliable solubility data, which is fundamental for ensuring data integrity in high-throughput screening and subsequent drug development phases.

Introduction: The Critical Role of DMSO Solubility in Drug Discovery

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, with many exhibiting a wide range of pharmacological activities.[4] The specific compound, 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide, belongs to this versatile class. Before its biological activity can be meaningfully assessed, its fundamental physicochemical properties, particularly solubility, must be accurately characterized.

Low aqueous solubility is a major hurdle in drug development, often leading to poor absorption, low bioavailability, and unreliable results in in vitro assays.[1][5][6] To manage the thousands of compounds in a screening library, DMSO is used to create high-concentration stock solutions (typically 10-50 mM).[7] From these stocks, compounds are diluted into aqueous assay buffers. If a compound's solubility in the final aqueous medium is overestimated, it can precipitate, leading to false negatives or inconsistent data. Therefore, accurately determining the maximum solubility in the initial DMSO stock is the foundational step for all subsequent experiments.

This guide details the "shake-flask" method for determining the thermodynamic equilibrium solubility of 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide in DMSO. This method is considered the gold standard for its accuracy and provides the true maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[1][8]

Understanding Thermodynamic vs. Kinetic Solubility

In drug discovery, solubility can be assessed under two different conditions, yielding either a kinetic or thermodynamic value.[5][8]

  • Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound when it is rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[7][8] Precipitation is detected over a short period (e.g., 2 hours).[5][9] This method is useful for early-stage screening to quickly flag potentially problematic compounds but may overestimate the true solubility as it doesn't allow sufficient time for the system to reach equilibrium.[5][10]

  • Thermodynamic Solubility: This measures the concentration of a compound in a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound over a longer period (typically 24 hours or more).[5][6][8] It is a more accurate and reliable measure, crucial for lead optimization and formulation development.[5][6]

This application note focuses on determining the thermodynamic solubility in 100% DMSO, which defines the upper limit for stock solution preparation.

Protocol: Thermodynamic

This protocol describes the shake-flask method to determine the maximum equilibrium solubility of the title compound in anhydrous DMSO at ambient temperature.

Materials and Equipment
ItemSpecifications
Reagents
Test Compound3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide, solid powder
SolventDimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity[2]
Quantification SolventAcetonitrile or Methanol, HPLC Grade
Equipment
Analytical BalanceReadable to at least 0.1 mg
Microcentrifuge Tubes2 mL, conical, polypropylene
MicropipettesCalibrated, various volumes
Vortex MixerStandard laboratory vortexer
Orbital ShakerCapable of maintaining constant temperature (e.g., 25°C)
Benchtop MicrocentrifugeCapable of ≥14,000 rpm
HPLC-UV or LC-MS/MS SystemFor accurate quantification of the dissolved compound
Personal Protective EquipmentSafety glasses, lab coat, chemical-resistant gloves
Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_equilibration Step 2: Equilibration cluster_separation Step 3: Separation cluster_analysis Step 4: Quantification weigh Weigh ~5-10 mg of Compound into Microcentrifuge Tube add_dmso Add a Small, Known Volume of Anhydrous DMSO weigh->add_dmso Creates a slurry vortex Vortex Vigorously (2-5 minutes) add_dmso->vortex shake Incubate on Orbital Shaker (24 hours at 25°C) vortex->shake Ensures equilibrium centrifuge Centrifuge at High Speed (>14,000 rpm, 15 min) shake->centrifuge Pellets undissolved solid supernatant Carefully Collect Supernatant (Avoid Disturbing Pellet) centrifuge->supernatant dilute Serially Dilute Supernatant in Appropriate Solvent supernatant->dilute analyze Analyze via HPLC-UV or LC-MS Against a Standard Curve dilute->analyze calculate Calculate Final Solubility (e.g., in mM or mg/mL) analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

1. Preparation of a Supersaturated Solution: a. Accurately weigh approximately 5-10 mg of 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide into a 2 mL microcentrifuge tube.[11] b. Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This should be an amount where the compound is not expected to fully dissolve, creating a slurry. The presence of visible solid is essential for ensuring saturation. c. Causality: Using anhydrous DMSO is critical because water can significantly alter the solvation properties and may cause precipitation or hydrolysis of sensitive compounds.[2]

2. Equilibration: a. Vigorously vortex the tube for 2-5 minutes to ensure thorough mixing and break up any aggregates.[11] b. Place the tube on an orbital shaker and incubate at a constant temperature (e.g., 25°C) for 24 hours.[5][11] c. Causality: This extended incubation period allows the dissolution and precipitation processes to reach a state of thermodynamic equilibrium, ensuring the supernatant is truly saturated and the measurement is not time-dependent.[8]

3. Separation of Undissolved Solid: a. After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[11] b. Causality: Centrifugation provides a clear separation between the saturated supernatant and the solid phase. Inadequate separation is a common source of error, leading to an overestimation of solubility.

4. Quantification of Solute Concentration: a. Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet. b. Immediately dilute the supernatant into a suitable solvent (e.g., acetonitrile or methanol) in which the compound is highly soluble. A large dilution factor (e.g., 1:100 or 1:1000) is typically required. c. Prepare a standard curve of the test compound with known concentrations in the same analysis solvent. d. Analyze the diluted sample and the standards using a validated HPLC-UV or LC-MS/MS method.[5] e. Causality: Direct analysis of the DMSO solution is often not feasible. Dilution into a weaker solvent prevents precipitation during the analytical run and brings the concentration into the linear range of the detector.

5. Data Analysis and Calculation: a. Determine the concentration of the diluted sample by interpolating its response from the standard curve. b. Calculate the original concentration in the DMSO supernatant by multiplying the result by the dilution factor. c. Express the final solubility in appropriate units, such as mg/mL or molarity (mM).

Data Presentation and Interpretation

The results of the solubility assessment should be recorded clearly.

ParameterResult
Compound ID3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide
SolventAnhydrous DMSO (≥99.9%)
MethodThermodynamic Shake-Flask
Equilibration Time24 hours
Temperature25°C
Quantification MethodHPLC-UV or LC-MS/MS
Measured Solubility (mM) [Insert Value]
Measured Solubility (mg/mL) [Insert Value]
Observationse.g., No color change, stable in solution

Solubility Classification:

  • High: > 50 mM

  • Moderate: 10 - 50 mM

  • Low: < 10 mM

This classification helps in deciding the maximum feasible concentration for stock solutions to avoid stability issues or precipitation upon storage.[3]

References

  • Benchchem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Benchchem.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • Benchchem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
  • Inventiva Pharma. (n.d.).
  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
  • Creative Bioarray. (2025). Aqueous Solubility Assays.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Enamine. (n.d.). Aqueous Solubility Assay. Enamine.
  • Benchchem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. Benchchem.
  • Singhvi, I., & Singh, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Shcherbakov, D., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Sigma-Aldrich. (n.d.).
  • Protocol Online. (2013). Making a stock solution for my drug using DMSO. Protocol Online.
  • Quora. (2018). How to make a stock solution of a substance in DMSO. Quora.
  • Shcherbakov, D., et al. (2025). DMSO Solubility Assessment for Fragment-Based Screening.
  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Sigma-Aldrich. (n.d.). 3-Aminobenzofuran-2-carboxamide 97 54802-10-7. Sigma-Aldrich.
  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives.
  • Indian Journal of Chemistry. (2021).
  • ResearchGate. (2024). On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study.
  • CTTE Journal of Multidisciplinary Research. (2024). Crystal Growth, Quantum Chemical Calculation and Molecular Docking Studies of 3-(2-(Piperidin-1-yl)Acetamido) Benzofuran-2-Carboxamide.
  • Bruker. (n.d.).
  • International Journal for Scientific Research and Development. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
  • AmyJet Scientific Inc. (n.d.). 3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide. AmyJet Scientific Inc.

Sources

Mastering Hydrophobic Small Molecules: A Precision Protocol for Benzofuran-2-carboxamides in Cell Culture

[1]

Abstract

Benzofuran-2-carboxamides are a pharmacologically significant class of heterocyclic compounds with demonstrated potential in neuroprotection, antioxidant defense, and oncology.[1] However, their high lipophilicity (LogP > 3) and poor aqueous solubility present a critical barrier to reproducible in vitro data.[1] "Crashing out"—the microscopic precipitation of compounds upon introduction to culture media—is a silent failure mode that invalidates IC50 curves and causes physical toxicity to cells. This guide provides a scientifically grounded, field-proven protocol for preparing, storing, and dosing benzofuran-2-carboxamide stock solutions, ensuring bioavailability and experimental integrity.

Part 1: The Physicochemical Challenge

The Solubility Paradox

Benzofuran-2-carboxamides are characterized by a fused benzene-furan ring system coupled to an amide group. While this structure facilitates membrane permeability (essential for intracellular targets), it renders the molecule hydrophobic.[1]

  • The Trap: Researchers often assume that if a compound dissolves in a solvent (DMSO), it is bioavailable.

  • The Reality: Upon dilution into aqueous cell culture media (RPMI/DMEM), the solvent capacity drops partially. If the local concentration exceeds the thermodynamic solubility limit during the mixing process ("Solvent Shock"), the compound nucleates into micro-crystals. These crystals settle on cells, causing physical stress or false positives in light-scattering assays, while the actual dissolved concentration remains unknown.[1]

DMSO: The Necessary Evil

Dimethyl Sulfoxide (DMSO) is the universal solvent for this class, but it is cytotoxic.

  • Tolerance Limits: Most mammalian cell lines tolerate 0.1% (v/v) final DMSO concentration. Robust lines (e.g., HeLa, HEK293) may tolerate up to 0.5% .[1] Primary neurons and stem cells often require <0.1% .

  • Vehicle Control: You must include a "DMSO-only" control matched exactly to the highest solvent concentration used in the treatment group.

Part 2: Pre-Formulation & Material Selection

Before weighing any powder, ensure material compatibility.[1] Benzofurans can adsorb to certain plastics, and DMSO dissolves specific filter membranes.

ComponentRecommended MaterialForbidden MaterialReason
Stock Vials Amber Glass (Borosilicate)Polystyrene (PS)DMSO leaches plasticizers from PS; Amber glass protects light-sensitive benzofurans.[1]
Pipette Tips Low-Retention PolypropyleneStandard TipsHydrophobic compounds stick to standard tips, altering actual delivered mass.[1]
Syringe Filters PTFE (Polytetrafluoroethylene) or Nylon PES, CA (Cellulose Acetate)DMSO dissolves PES/CA housings and membranes instantly.[1]
Solvent DMSO, Sterile Filtered, Cell Culture Grade (≥99.9%)Industrial Grade DMSOIndustrial grade contains endotoxins and metal ions toxic to cells.[1]

Part 3: Preparation of Master Stock Solution (10 mM - 50 mM)

Objective: Create a concentrated, sterile Master Stock in 100% DMSO.

Step 1: Molarity Calculation

Do not rely on generic "mg/mL" concentrations. Molarity (mM) is required for stoichiometry.

Example: To make 1 mL of a 10 mM stock of a Benzofuran derivative (MW = 300 g/mol ):

1
Step 2: Weighing and Dissolution[2]
  • Weigh the calculated amount of benzofuran-2-carboxamide powder into a sterile Amber Glass Vial .

  • Add half the calculated volume of 100% DMSO.

  • Vortex vigorously for 30 seconds.

    • Note: If particles persist, sonicate in a water bath at 37°C for 5–10 minutes. Benzofurans are thermally stable at this temperature, but avoid temperatures >50°C to prevent amide hydrolysis.[1]

  • Add the remaining DMSO to reach the final target volume. Vortex again.

  • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

Step 3: Sterilization (Optional but Recommended)

If the powder was not sterile, the stock must be filtered.

  • Use a 0.22 µm PTFE syringe filter .

  • Pre-wet the filter with 50 µL of pure DMSO (discard flow-through).

  • Push the stock solution through into a fresh sterile amber vial.

Step 4: Aliquot and Storage[3]
  • Never store the main stock at 4°C (DMSO freezes at 19°C and crystallizes, potentially crashing out the drug).

  • Aliquot into single-use volumes (e.g., 20 µL) in polypropylene microcentrifuge tubes.

  • Store at -20°C or -80°C.

  • Stability: Benzofuran-2-carboxamides are generally stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).[1]

Part 4: The Dosing Protocol (Preventing Precipitation)

This is the most critical step. We will use the "Intermediate Solvent Dilution" method to maintain solubility and keep DMSO constant across dose-response curves.

Scenario: You want to treat cells with 10 µM, 1 µM, and 0.1 µM drug. Final volume in well = 1 mL (1000 µL). Max DMSO allowed = 0.1%.[2][3][4][5]

The "Golden Rule" of Dilution

Do NOT dilute hydrophobic stocks directly into aqueous media (PBS/Water) to make a "10x" or "100x" working solution. The compound will precipitate immediately.[6] DO perform serial dilutions in 100% DMSO first, then perform one final large dilution (1:1000) into the media.

Workflow Diagram (Graphviz)

DosingProtocolcluster_serialSerial Dilution (in 100% DMSO)PowderBenzofuran PowderMasterStockMaster Stock(10 mM in 100% DMSO)Powder->MasterStockDissolveStock_High10 mM TubeMasterStock->Stock_HighAliquotStock_Med1 mM TubeStock_High->Stock_Med1:10 Dilution(DMSO)FinalWellCulture Well(Final DMSO: 0.1%)Stock_High->FinalWellAdd 1 µL to 1000 µL Media(Rapid Mixing)Stock_Low0.1 mM TubeStock_Med->Stock_Low1:10 Dilution(DMSO)Stock_Med->FinalWellStock_Low->FinalWellMediaCell Culture Media(Pre-warmed 37°C)Media->FinalWellBulk Volume

Figure 1: The "DMSO-Stacking" dilution strategy prevents aqueous precipitation by maintaining the compound in organic solvent until the final moment of high-dilution dispersion.[1]

Step-by-Step Dosing Procedure[1]
  • Preparation: Pre-warm culture media to 37°C. Cold media accelerates precipitation.

  • Serial Dilution (in DMSO):

    • Tube A (10 mM): Use Master Stock.

    • Tube B (1 mM): Mix 10 µL of Tube A + 90 µL 100% DMSO .

    • Tube C (0.1 mM): Mix 10 µL of Tube B + 90 µL 100% DMSO .

  • Final Addition (The 1:1000 Step):

    • To achieve 10 µM final conc: Add 1 µL of Tube A into 1000 µL of media.

    • To achieve 1 µM final conc: Add 1 µL of Tube B into 1000 µL of media.

    • Technique: Pipette the DMSO stock directly into the center of the media volume while swirling the vessel (or using a plate shaker). Do not eject against the plastic wall.

  • Vehicle Control: Add 1 µL of pure DMSO to the control wells (Final DMSO = 0.1%).

Part 5: Quality Control & Troubleshooting

The Microscopy Check (Mandatory)

Before incubating, place the plate under a phase-contrast microscope (10x or 20x).[1]

  • Pass: Background is clear. Cells look normal.

  • Fail: You see small, dark, refracting needles or amorphous blobs floating above the cells.[1] This is precipitated drug. Data from this well is invalid.

Troubleshooting Table
IssueDiagnosisSolution
Crystals visible immediately after dosing "Solvent Shock" / Saturation1. Vortex media immediately after addition.2. Reduce final concentration.3. Ensure media is at 37°C.
Cells detach or round up in Control wells DMSO Toxicity1. Reduce DMSO limit from 0.5% to 0.1%.2. Verify DMSO grade (must be cell culture tested).
Compound precipitates in Master Stock (-20°C) Normal freezing behaviorThaw completely at 37°C and vortex until clear before opening. Do not pipette while cold/cloudy.
Variable IC50 results between replicates Inconsistent dosing or sorption1. Use Low-Retention tips.2. Mix stock vigorously before every pipetting step.3. Check for precipitation.[7][3][8][9][10]

References

  • LifeTein. (2023).[11] DMSO usage in cell culture: Toxicity limits and solubility protocols.[11] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives.[12] Retrieved from [Link][1]

  • Emulate Bio. (2024). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation.[3] Retrieved from [Link][1]

  • MedChemExpress. (2024). Compound Handling Instructions: Solubility and Dilution Guides. Retrieved from [Link]

Troubleshooting & Optimization

Troubleshooting precipitation of benzofuran compounds in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Welcome to the Solubility Support Hub. If you are working with benzofuran derivatives (e.g., amiodarone analogs, benzofuran-2-carboxamides), you are likely encountering a phenomenon known as "crashing out."

Benzofurans are privileged pharmacophores, but they present a specific physicochemical challenge: Planar Aromaticity . The fused benzene and furan rings create a flat, lipophilic structure that promotes strong


 stacking interactions. When you dilute a DMSO stock into an aqueous buffer, water molecules—having a high dielectric constant—squeeze these hydrophobic molecules together. Because the molecules are flat, they stack efficiently like bricks (high lattice energy), leading to rapid crystallization.

This guide moves beyond basic "add more DMSO" advice (which often kills your bioassay) and focuses on the "Spring and Parachute" engineering approach to solubility.

Module 1: Diagnosis – The Mechanics of Precipitation

Before fixing the issue, we must diagnose how your compound is failing. Precipitation is rarely instantaneous; it is a kinetic process.

The "Spring and Parachute" Concept

When you dilute a concentrated stock (e.g., 10 mM in DMSO) into a buffer, you create a supersaturated solution .

  • The Spring: The high-energy state where the drug is momentarily dissolved beyond its equilibrium solubility.[1]

  • The Crash: Without stabilization, the system rapidly seeks the lowest energy state—crystalline precipitate.

  • The Parachute: A stabilizer (e.g., Cyclodextrin) that prevents the molecules from stacking, maintaining the supersaturated state long enough for your assay.

Visualization: The Precipitation Pathway

The following diagram illustrates the critical windows where you can intervene.

precipitation_mechanism cluster_0 Phase 1: The Spring cluster_1 Phase 2: The Critical Window Stock DMSO Stock (Solvated Monomers) Dilution Rapid Dilution (Supersaturation) Stock->Dilution Nucleation Nucleation (Aggregates Form) Dilution->Nucleation Hydrophobic Squeeze Parachute The 'Parachute' (Cyclodextrins/Polymers) Dilution->Parachute Intervention Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Precipitate Precipitate (Assay Failure) Growth->Precipitate Parachute->Nucleation Inhibition

Figure 1: The kinetic pathway of precipitation. Benzofurans rapidly transition from supersaturation to nucleation due to efficient pi-stacking. Intervention must occur before nucleation begins.

Module 2: Immediate Intervention Protocols

If your benzofuran is precipitating, perform this Serial Dilution Stress Test to determine the "Kinetic Solubility Limit." This distinguishes between a compound that is truly insoluble and one that is simply precipitating due to poor mixing techniques.

Protocol: The Serial Dilution Stress Test

Reagents:

  • Compound Stock (10 mM in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well clear plate

Steps:

  • Prepare Buffer: Place 198 µL of buffer into wells A1–A8.

  • Dynamic Mixing (Critical): Set your pipette to 2 µL.

    • Incorrect: Eject DMSO into buffer, then mix. (Causes local precipitation).

    • Correct: Submerge tip, eject DMSO while swirling or pipetting up and down rapidly.

  • Observation: Incubate at Room Temp (RT) for 20 minutes .

  • Readout: Measure Absorbance at 600nm (turbidity) or inspect visually against a dark background.

Data Interpretation Table:

Visual SignDiagnosisRoot CauseRecommended Fix
Milky / Cloudiness Liquid-Liquid Phase Separation (Oiling out)Compound is lipophilic but amorphous.Add surfactant (Tween-80) or increase DMSO slightly.
Visible Flakes/Needles CrystallizationStrong

stacking (Classic Benzofuran).
Urgent: Switch to Cyclodextrin buffer (see Module 3).
Clear t=0, Cloudy t=1h Kinetic InstabilityMetastable supersaturation.Your assay window is too long. Use a "Parachute" polymer (HPMC).
Precipitate at bottom SedimentationLarge aggregates formed immediately.Improve mixing kinetics; pre-dilute in 50% DMSO/Water.

Module 3: Formulation Optimization (The Fix)

For benzofurans, adjusting pH is often insufficient because the core structure is neutral and hydrophobic. The gold standard for benzofuran solubilization is Complexation .

Strategy: Cyclodextrin Complexation

Benzofurans fit exceptionally well into the hydrophobic cavity of 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. This encapsulates the hydrophobic rings while presenting a hydrophilic surface to the buffer.

The "Standard Benzofuran Buffer" Recipe:

  • Vehicle: 10% to 20% (w/v) HP-

    
    -CD in PBS.
    
  • Preparation: Dissolve CD in buffer before adding the compound.

  • Execution: Add your DMSO stock to this CD-rich buffer.

    • Why this works: The CD molecules capture the benzofuran monomers immediately upon dilution, preventing them from stacking into crystals.

Workflow: Troubleshooting Logic Tree

Use the following decision matrix to select the correct solvent system for your specific benzofuran derivative.

troubleshooting_tree Start Compound Precipitates in Standard Buffer CheckStruct Analyze Structure: Ionizable Groups? Start->CheckStruct HasBasic Basic Amine (e.g., Amino-alkyl chain) CheckStruct->HasBasic HasAcidic Acidic Phenol/COOH CheckStruct->HasAcidic Neutral Neutral / Lipophilic Only CheckStruct->Neutral ActionAcid Lower pH to < (pKa - 2) (Form Salt) HasBasic->ActionAcid ActionBase Raise pH to > (pKa + 2) (Form Salt) HasAcidic->ActionBase CheckTox Is Assay Cell-Based? Neutral->CheckTox ActionComplex Use 20% HP-beta-CD (Inclusion Complex) ToxYes Limit DMSO < 0.5% Limit CD < 5% CheckTox->ToxYes ToxNo Use 5-10% DMSO or PEG400 CheckTox->ToxNo ToxYes->ActionComplex Best Option

Figure 2: Decision matrix for stabilizing benzofuran derivatives. Note that for neutral benzofurans in cell assays, Cyclodextrins are the safest "parachute."

Frequently Asked Questions (FAQ)

Q1: My benzofuran precipitates immediately upon adding the DMSO stock to the media, even with rapid mixing. Why? A: You are likely hitting the "local concentration limit." When a drop of DMSO enters water, there is a split second where the interface is 50% DMSO / 50% Water, but the compound concentration is still very high.

  • Fix: Use an Intermediate Dilution Step . Dilute your 10 mM stock to 1 mM using pure ethanol or 50% DMSO/Water before the final dilution into the assay buffer. This reduces the concentration shock.[2]

Q2: I see a "blue haze" in my wells, but no visible crystals. Is this acceptable? A: No. A blue haze indicates the Tyndall effect, meaning you have formed colloidal aggregates (nanoparticles) rather than a true solution. While this might not clog a needle, it will skew bioassay results because the effective free concentration of the drug is unknown. These aggregates can also cause false positives by sequestering enzymes (promiscuous inhibition).

Q3: Can I use PEG400 instead of Cyclodextrins? A: PEG400 is a co-solvent, not a complexing agent. It works by changing the polarity of the bulk solvent. For highly planar benzofurans, PEG is often less effective than Cyclodextrins because it does not prevent the specific


 stacking interactions as effectively as the "host-guest" encapsulation of Cyclodextrins. However, for in vivo formulations, PEG400/Saline (e.g., 20:80) is a common alternative.

Q4: How does temperature affect my benzofuran stock? A: Benzofurans in DMSO are stable, but they can crash out if the DMSO absorbs water from the air (DMSO is hygroscopic).

  • Tip: If you freeze/thaw your DMSO stocks frequently, the DMSO becomes "wet."[3] A benzofuran stock in "wet" DMSO will have a significantly lower solubility and may contain micro-seeds of crystals. Always use fresh, anhydrous DMSO or single-use aliquots.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5] Advanced Drug Delivery Reviews. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Biotage. (2023).[2] How to prevent compound precipitation during flash column chromatography. Biotage Knowledge Blog. Link

  • BenchChem. (2025). Overcoming solubility issues of 6-Methyl-2,3-diphenyl-1-benzofuran in biological assays. BenchChem Technical Support. Link

Sources

Resolving NMR solvent peaks for benzofuran amides in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solvent Peaks & Dynamic Effects in DMSO-d6 Ticket ID: BFA-NMR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Benzofuran Amide Challenge

You are likely observing a complex spectrum where the expected benzofuran signals (typically


 7.0–8.0 ppm) are distinct, but the aliphatic region or the amide NH proton is compromised. Benzofuran amides present a "perfect storm" for NMR analysis in DMSO-d6 due to three converging factors:
  • The Water Trap: DMSO is hygroscopic. The water signal (

    
     3.33 ppm) frequently obscures critical mid-field signals from amide side chains.
    
  • The Rotamer Effect: The partial double-bond character of the amide (

    
    ) restricts rotation, often creating "ghost" peaks or broadening that mimics impurities.
    
  • The Exchangeable Proton: The amide NH is vital for structural confirmation but is susceptible to exchange with water or suppression by standard solvent removal techniques.

This guide provides self-validating protocols to resolve these issues without compromising data integrity.

Module 1: The Water Artifact ( 3.33 ppm)

The Problem

In DMSO-d6, residual water appears as a singlet around 3.33 ppm . This often overlaps with:

  • 
    -methyl groups.[1][2][3]
    
  • 
    -protons of amino acid side chains attached to the amide.
    
  • Methoxy substituents on the benzofuran ring.

Diagnostic Workflow

Before altering the sample, confirm if the peak is water or a sample signal using the Temperature Shift Test . Water in DMSO exhibits a significant temperature coefficient due to the breaking of hydrogen bonds.

Water_Diagnosis start Ambiguous Peak at ~3.33 ppm step1 Acquire 1H NMR at 25°C (298 K) start->step1 step2 Increase Temp to 35°C (308 K) step1->step2 decision Did the peak shift upfield (lower ppm, e.g., <3.30)? step2->decision result_water Diagnosis: WATER Action: Apply Drying Protocol decision->result_water Yes (>0.02 ppm shift) result_sample Diagnosis: SAMPLE Action: Check Structure/Rotamers decision->result_sample No (Stable position)

Figure 1: Decision tree for distinguishing residual water from sample signals based on thermodynamic behavior.

Corrective Protocol: In-Tube Molecular Sieve Drying

Do not use


 exchange, as this will erase your amide NH signal. Use this physical drying method instead.
  • Preparation: Activate 3Å or 4Å molecular sieves in an oven at 120°C for >12 hours or flame-dry under vacuum.

  • Addition: Add 5–10 beads directly to the NMR tube containing the DMSO-d6 sample.

  • Equilibration: Allow to stand for 15–30 minutes.

  • Acquisition: Re-run the spectrum. The water peak should diminish significantly.[4][5]

    • Note: Sieves can introduce mild paramagnetic broadening if they contain iron impurities. Use high-grade "NMR compatible" sieves.

Module 2: The Residual Solvent Peak ( 2.50 ppm)

The Problem

The residual pentadeuterated DMSO (DMSO-d5) signal appears as a quintet at 2.50 ppm (


 Hz). This is problematic for benzofuran amides with alkyl chains (e.g., acetyl groups, methyls) that resonate in this exact window.
Troubleshooting Table: 2.50 ppm Overlap
ScenarioRecommended SolutionScientific Rationale
Signal is a Singlet 13C Satellites Check The DMSO quintet has 13C satellites (0.55% intensity) that can mimic small singlets. If the peak does not align with the satellite spacing, it is likely your sample.
Signal is a Multiplet Change Solvent DMSO overlap is often insurmountable for multiplets. Switch to Acetone-d6 (residual peak

2.05) or CD3CN (residual peak

1.94).
Critical Overlap T1 Filtering DMSO relaxes slower than large benzofuran molecules. A T1-filter pulse sequence can suppress the solvent based on relaxation times, though this is advanced and requires optimization.

Module 3: Amide Rotamers (Dynamic Broadening)

The Problem

Benzofuran amides possess a


 bond with partial double-bond character. At room temperature (298 K), the rotation is often slow on the NMR timescale.
  • Symptom: You see "doubled" peaks for the benzofuran protons or the amide substituent, or broad, undefined "humps" in the baseline.

  • False Positive: This is frequently misdiagnosed as a mixture of impurities.

The Solution: Variable Temperature (VT) NMR

Heating the sample increases the rotation rate (


). When 

(frequency difference between rotamers), the peaks coalesce into a sharp average signal.

VT_NMR_Setup sample Broad/Doubled Peaks (298 K) heat1 Heat to 323 K (50°C) sample->heat1 check1 Check Coalescence heat1->check1 heat2 Heat to 353 K (80°C) check1->heat2 Still Broad final Sharp Averaged Peaks (Fast Exchange) check1->final Sharp heat2->final

Figure 2: Variable Temperature workflow to confirm rotameric species. Note: Ensure the NMR tube is rated for high temperatures.

Module 4: Advanced Acquisition (Pulse Sequences)

The Problem

Standard solvent suppression (Presaturation/zgpr) works by saturating the solvent frequency. However, via Chemical Exchange Saturation Transfer (CEST) , this saturation is transferred to the exchangeable amide NH proton, causing it to disappear.

The Solution: Excitation Sculpting

For benzofuran amides, you must use a suppression technique that does not rely on saturation.

TechniqueMechanismEffect on Amide NHRecommendation
Presaturation (zgpr)Continuous RF irradiation of solvent peak.[6]High Risk: Saturation transfers to NH via exchange.Avoid for amides.
Excitation Sculpting (zgesgp)Double Pulsed Field Gradient Spin Echo (DPFGSE).[4]Safe: Selectively de-excites solvent; preserves exchangeable protons.[5]Preferred.
WATERGATE (zggpw5)Gradient-tailored excitation.[6]Safe: Good for exchangeables, but phase correction can be tricky.⚠️ Alternative.
Protocol: Setting up Excitation Sculpting (Bruker TopSpin)
  • Command: Type zgesgp (1D sequence) or mlevphpr.2/mlevphpr (for TOCSY/NOESY).

  • O1 Offset: Set O1 exactly on the water peak (

    
     3.33 ppm / ~1998 Hz at 600 MHz).
    
  • Gradient Shimming: Ensure high-quality shimming; gradients are sensitive to inhomogeneity.

  • Result: The water peak is "sculpted" away, revealing the underlying sample signals without bleaching the amide NH.

References

  • Fulmer, G. R., et al. (2010).[7][8][9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 10: Solvent Suppression). Link

  • Hwang, T. L., & Shaka, A. J. (1995). Water Suppression that Works. Excitation Sculpting Using Arbitrary Wave-Forms and Pulsed-Field Gradients.[11] Journal of Magnetic Resonance, Series A, 112(2), 275-279. Link[11]

Sources

Technical Support Center: Benzofuran-2-Carboxamide Permeability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: BZF-PERM-001 Subject: Troubleshooting Cell Permeability & Bioavailability for Benzofuran-2-carboxamide Analogs

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub. You are likely here because your benzofuran-2-carboxamide analogs—promising for targets like P2X7, PI3K, or mycobacterial inhibition—are showing excellent potency in biochemical assays but failing in cellular or in vivo models.

The Diagnosis: This scaffold often suffers from the "Brick Dust" effect. The planar, fused bicyclic ring system creates high crystal lattice energy (high melting point) and poor aqueous solubility. Simultaneously, the carboxamide linker can create hydrogen bond donor (HBD) issues that limit passive diffusion.

This guide is structured to troubleshoot your molecule from three angles: Molecular Design (SAR) , Physicochemical Diagnostics , and Assay Validation .

Module 1: Diagnostic Hub (Root Cause Analysis)

Before synthesizing new analogs, run your current lead through this diagnostic matrix to identify the specific permeability barrier.

Diagnostic ParameterCritical ThresholdThe "Red Flag" SymptomTechnical Explanation
cLogP (Lipophilicity) > 4.5High membrane retention; Low recovery in PAMPA.Compound enters the lipid bilayer but refuses to exit into the acceptor well due to extreme lipophilicity.
TPSA (Polar Surface Area) > 90 Ų (BBB) > 140 Ų (Gut)Low passive diffusion rates (

).
The amide bond + benzofuran oxygen + side chains create a "polar shell" that resists entering the hydrophobic membrane core.
Melting Point (MP) > 200°CPrecipitation in donor well; Low solubility.High lattice energy. The flat molecules stack too efficiently (π-π stacking), requiring high energy to solvate.
H-Bond Donors (HBD) > 2P-gp Efflux liability (Caco-2).Free amide hydrogens are prime recognition motifs for efflux transporters (P-gp/BCRP).

Module 2: Synthetic Troubleshooting (SAR Optimization)

User Question: "My analog precipitates in the assay buffer, or


 is near zero. How do I modify the core without losing potency?"

Solution: You must disrupt the planarity or mask the amide bond. Use the following decision tree to select your next synthetic target.

Workflow: Structural Optimization Logic

OptimizationTree Start Permeability Failure Mode Prob1 Problem: Low Solubility (High MP / Lattice Energy) Start->Prob1 Prob2 Problem: Membrane Retention (High LogP) Start->Prob2 Prob3 Problem: High Efflux (P-gp Substrate) Start->Prob3 Sol1 Strategy: Displace Planarity Prob1->Sol1 Sol2 Strategy: Lower Lipophilicity Prob2->Sol2 Sol3 Strategy: Mask H-Bonds Prob3->Sol3 Act1 Introduce sp3 centers (e.g., cyclohexyl linker) Sol1->Act1 Act2 Ortho-substitution on N-phenyl ring (Twist) Sol1->Act2 Act3 Add polar side chains (Morpholine/Piperazine) *Watch LogD* Sol2->Act3 Act4 N-Methylation of Amide (Remove HBD) Sol3->Act4 Act5 Bioisostere: Oxadiazole or Reverse Amide Sol3->Act5

Figure 1: Decision matrix for structural modification of benzofuran-2-carboxamides based on failure mode.

Detailed Protocols for SAR Modifications
1. The "Magic Methyl" Effect (N-Methylation)
  • Why: The amide nitrogen proton (N-H) in benzofuran-2-carboxamides is a strong Hydrogen Bond Donor. This increases PSA and is a recognition motif for P-gp efflux pumps.

  • The Fix: Methylate the amide nitrogen.

  • Impact: This often lowers the energy penalty for membrane entry and induces a steric clash that twists the molecule, reducing planarity (lowering MP) [1].

2. Saturation of the Linker (Escape from Flatland)
  • Why: A benzofuran ring connected directly to a phenyl ring via an amide is highly planar.

  • The Fix: Replace the N-phenyl group with an N-alkyl or N-cycloalkyl group (e.g., N-(piperidin-1-yl)propyl) [2].

  • Impact: Introducing sp3 carbon centers disrupts the crystal lattice, significantly improving solubility and passive permeability.

3. Scaffold Hopping (Bioisosteres)
  • Why: If the amide bond is the metabolic or permeability liability.

  • The Fix: Convert the carboxamide to a 1,2,4-oxadiazole or a ketone .

  • Impact: Oxadiazoles maintain the geometry of the amide but remove the H-bond donor entirely, often improving BBB penetration for CNS targets like P2X7 [3].

Module 3: Assay Troubleshooting (Validating the Data)

User Question: "I am getting variable data between PAMPA and Caco-2. In PAMPA, my recovery is < 20%. Is the compound degrading?"

Answer: Likely not degrading. Benzofuran analogs are lipophilic and often get trapped inside the artificial membrane (Membrane Retention).

Troubleshooting Guide: PAMPA & Caco-2
Issue 1: The "Unstirred Water Layer" (UWL) Trap

For highly lipophilic benzofurans (LogP > 3.5), diffusion through the stagnant water layer adjacent to the membrane is the rate-limiting step, not the membrane itself.

  • Fix: Use Double-Sink PAMPA with stirring.

  • Protocol Adjustment:

    • Acceptor Well: Add a chemical scavenger (e.g., BSA or surfactant) to the acceptor buffer to simulate "sink" conditions (blood flow).

    • Stirring: If your plate reader supports it, use orbital shaking during incubation to reduce the UWL thickness from ~1500 µm to ~50 µm [4].

Issue 2: Membrane Retention (The False Negative)

If


 is low but the compound is missing from the donor well, it is stuck in the lipid filter.
  • Calculation Correction: Do not calculate permeability based solely on Acceptor concentration. You must calculate Mass Balance .

    
    
    
  • Verdict: If Recovery < 80%, your compound is trapped in the membrane. Switch to a Low-Lipid PAMPA (e.g., 2% DOPC in dodecane) rather than standard egg lecithin to reduce retention volume [5].

Visual Workflow: Assay Troubleshooting

AssayDebug Data Low Permeability Result CheckRec Check Mass Balance / Recovery Data->CheckRec LowRec Recovery < 70% CheckRec->LowRec HighRec Recovery > 85% CheckRec->HighRec Retention Membrane Retention LowRec->Retention Missing from both Solubility Precipitation in Donor LowRec->Solubility Turbidity in Donor RealLow True Low Permeability HighRec->RealLow Compound stays in Donor Fix1 Fix: Use 2% DOPC lipid or add BSA to acceptor Retention->Fix1 Fix2 Fix: Check Aqueous Solubility Add 1% DMSO co-solvent Solubility->Fix2 Fix3 Fix: Reduce PSA/HBD (See Module 2) RealLow->Fix3

Figure 2: Troubleshooting logic for interpreting low permeability data in PAMPA/Caco-2 assays.

Module 4: Formulation for In Vivo Studies

User Question: "I have optimized the structure, but I still need to dose this in animals. It won't dissolve in PBS."

Benzofuran-2-carboxamides are notoriously difficult to formulate for in vivo PK. Do not use simple saline.

Recommended Vehicle Architecture:

  • Cosolvent: 5-10% DMSO or NMP (N-methyl-2-pyrrolidone).

  • Surfactant: 10-20% Solutol HS 15 or Cremophor EL.

  • Aqueous Phase: PBS or Saline.

Example Protocol: Dissolve compound in DMSO first. Add Solutol (liquefied at 37°C). Vortex heavily. Slowly add warm saline while vortexing to create a stable micellar suspension.

References

  • Honore, P., et al. (2006).[1] A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel, potent, and selective P2X7 receptor antagonist.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • KSCM Research Group. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors.[2] Bioorganic & Medicinal Chemistry. Link

  • Abbott Laboratories. (2009). Discovery of P2X7 Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • Avdeef, A. (2005). The Rise of PAMPA. Expert Opinion on Drug Discovery. Link

  • Creative Bioarray. (2020). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Optimization. Link

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Characterization of 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thorough characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural elucidation and purity assessment of 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide, a representative member of the medicinally significant benzofuran class of compounds. We will explore the nuances of method development, compare its performance with alternative analytical techniques, and provide actionable experimental protocols.

The benzofuran scaffold is a core component of numerous biologically active natural products and synthetic drugs, exhibiting a wide array of therapeutic properties including antimicrobial and anticancer activities.[1] The accurate and comprehensive characterization of novel benzofuran derivatives is therefore a critical step in the drug development pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the safety of potential drug candidates.

The Analytical Challenge of Benzofuran Derivatives

Benzofuran derivatives, while offering significant therapeutic potential, can present unique analytical challenges. Their structural diversity, arising from various substitution patterns, necessitates versatile and robust analytical methodologies.[2] Key considerations for the characterization of compounds like 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide include:

  • Confirmation of Molecular Weight: Verifying the molecular mass of the synthesized compound is the first step in confirming its identity.

  • Structural Elucidation: Fragmentation analysis is crucial for confirming the connectivity of the different structural motifs within the molecule.

  • Isomer Differentiation: The potential for positional isomers during synthesis requires analytical techniques capable of high-resolution separation and distinct fragmentation patterns.[3]

  • Purity Assessment: Quantifying the target compound and identifying any impurities or by-products is essential for quality control.

LC-MS: The Cornerstone of Benzofuran Characterization

LC-MS has emerged as the gold standard for the analysis of a wide range of small molecules, including benzofuran derivatives, due to its high sensitivity, selectivity, and ability to provide both chromatographic separation and mass-based detection.[4][5]

A Proposed LC-MS Workflow for Benzofuran Derivatives

The following diagram outlines a typical workflow for the LC-MS characterization of a novel benzofuran derivative.

LC-MS Workflow for Benzofuran Derivatives cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve sample in a suitable solvent (e.g., Methanol, Acetonitrile) B Filter through a 0.22 µm syringe filter A->B C Inject sample onto a reverse-phase C18 column B->C D Gradient elution with mobile phases: A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid C->D E Electrospray Ionization (ESI) in positive ion mode D->E F Full scan MS analysis for molecular weight determination E->F G Tandem MS (MS/MS) analysis for structural fragmentation F->G H Extract ion chromatograms G->H I Correlate retention time with mass spectral data H->I J Propose fragmentation pathway I->J

Caption: A generalized workflow for the LC-MS analysis of novel benzofuran derivatives.

Experimental Protocol: LC-MS Characterization

This protocol provides a starting point for the analysis of 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide. Optimization will likely be necessary.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.
  • Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.
  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions:

  • Column: A reverse-phase C18 column is a common choice for non-polar to moderately polar compounds like benzofuran derivatives.[6]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical starting gradient would be 5-95% B over 10-15 minutes.
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is generally suitable for polar and thermally labile compounds.[7]
  • Polarity: Positive ion mode is often preferred for compounds containing nitrogen atoms, which are readily protonated.
  • Full Scan (MS1): Scan a mass range appropriate for the expected molecular weight of the target compound (e.g., m/z 100-500).
  • Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]+) as the precursor for collision-induced dissociation (CID) to obtain fragmentation data.

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques. The following table compares LC-MS with other common analytical methods for small molecule analysis.

FeatureLC-MSNuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FT-IR) Spectroscopy
Primary Information Molecular weight and fragmentation patternDetailed atomic connectivity and 3D structurePresence of specific functional groups
Sensitivity High (picogram to femtogram)Low (milligram)Moderate (microgram)
Sample Requirement Small (micrograms)Larger (milligrams)Small (micrograms)
Throughput HighLowHigh
Strengths Excellent for mixture analysis, high sensitivityUnambiguous structure elucidationQuick and easy for functional group identification
Limitations Isomers can be difficult to distinguishNot suitable for complex mixtures, lower sensitivityProvides limited structural information

Troubleshooting Common LC-MS Issues with Benzofuran Derivatives

IssuePotential CauseSuggested Solution
Poor Peak Shape Inappropriate mobile phase pH, column overloadAdjust mobile phase pH, inject a lower concentration of the sample.
Low Signal Intensity Poor ionization efficiency, compound instabilitySwitch ionization mode (e.g., to APCI), adjust source parameters, ensure sample stability.
Inconsistent Retention Times Column degradation, mobile phase preparation errorsUse a guard column, ensure accurate mobile phase preparation.
Complex Mass Spectra In-source fragmentation, presence of adductsOptimize source conditions, identify common adducts (e.g., [M+Na]+, [M+K]+).

Conclusion

The robust characterization of novel benzofuran derivatives like 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide is a critical undertaking in the drug discovery process. LC-MS stands out as an indispensable tool, providing a wealth of information regarding molecular weight, structure, and purity. By employing a systematic approach to method development, and by complementing LC-MS data with insights from orthogonal techniques such as NMR and FT-IR, researchers can confidently advance their most promising candidates through the development pipeline. The methodologies and comparative data presented in this guide offer a solid foundation for the successful analytical characterization of this important class of heterocyclic compounds.

References

[6] BenchChem. A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Benchchem. Accessed February 15, 2026. [2] Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Accessed February 15, 2026. [4] Yadav, M., et al. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. 2025;54(1):645-656. [1] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. Accessed February 15, 2026. [8] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Accessed February 15, 2026. [9] Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Accessed February 15, 2026. [10] Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. Accessed February 15, 2026. [11] 3-Aminobenzofuran-2-carboxamide. Chem-Impex. Accessed February 15, 2026. [12] Bhaskar, G. and Yadav, G. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. 2021. [13] Lavanya, A., et al. Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of the Indian Chemical Society. 2015. [5] The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. 2023. [7] Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Accessed February 15, 2026. [3] Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS. PubMed. 2015. [14] Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. ChemRxiv. Accessed February 15, 2026. [15] The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. Accessed February 15, 2026. [16] Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. Analytical Methods. 2023. [17] Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. MDPI. 2024. [18] Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry. 2021.

Sources

Comparative Guide: Crystal Structure & Conformational Analysis of 3-Acylaminobenzofuran-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the crystallographic and structural properties of 3-acylaminobenzofuran-2-carboxamide derivatives against their primary precursor, 3-aminobenzofuran-2-carboxamide .

Executive Summary

3-Acylaminobenzofuran-2-carboxamides represent a privileged scaffold in medicinal chemistry, exhibiting potent activity against neurodegenerative enzymes (AChE, BChE) and microbial pathogens. The structural rigidity conferred by the 3-acylamino group—often stabilized by intramolecular hydrogen bonding (IMHB)—is a critical determinant of their pharmacodynamic profile compared to the more flexible 3-aminobenzofuran-2-carboxamide precursor.

This guide analyzes the X-ray diffraction (XRD) data to elucidate the conformational locking mechanisms that differentiate the acyl-derivative from the free amine.

Structural Analysis: The 3-Acylamino Advantage

Primary Subject: 3-(2-(Piperidin-1-yl)acetamido)benzofuran-2-carboxamide (3PAB2C)

The introduction of an acyl group at the C3 position drastically alters the molecular packing and intramolecular forces. Based on crystallographic data for the representative derivative 3PAB2C , the following structural features are observed:

  • Conformational Locking (IMHB): The most distinct feature in the crystal structure is the formation of a pseudo-six-membered ring via an Intramolecular Hydrogen Bond (IMHB) . The amide proton of the C3-acyl group acts as a donor to the carbonyl oxygen of the C2-carboxamide.

    • Interaction: N(acyl)-H ... O=C(amide)

    • Distance: Typically 1.9 – 2.1 Å (Donor-Acceptor distance ~2.6 – 2.8 Å).

    • Effect: This interaction forces the C2 and C3 substituents to be coplanar with the benzofuran core, enhancing the molecule's ability to intercalate into DNA or bind into narrow enzymatic pockets (e.g., AChE gorge).

  • Crystal Packing: These derivatives typically crystallize in monoclinic systems (Space Group

    
    ). The packing is stabilized by intermolecular N-H...O hydrogen bonds forming centrosymmetric dimers or infinite chains, further reinforced by 
    
    
    
    stacking between the benzofuran rings.
The Alternative: 3-Aminobenzofuran-2-carboxamide (Precursor)

The precursor lacks the acyl "lock," resulting in a different electronic and steric profile.

  • Electronic Character: The C3-amino group is a strong electron donor (

    
    -donor) directly conjugated to the furan ring.
    
  • H-Bonding Network: Without the acyl carbonyl, the C3-amino group acts primarily as a hydrogen bond donor to intermolecular acceptors (solvent or neighboring molecules) rather than forming a tight intramolecular lock.

  • Flexibility: The C2-carboxamide group has greater rotational freedom compared to the acyl derivative, potentially leading to higher entropic penalties upon binding to biological targets.

Comparative Data Summary
Feature3-Acylaminobenzofuran-2-carboxamide (Target)3-Aminobenzofuran-2-carboxamide (Alternative)
Molecular Weight > 218 g/mol (Variable by acyl group)176.17 g/mol
Crystal System Monoclinic (typically

)
Monoclinic / Triclinic
Melting Point High (e.g., 210–269 °C for benzyl derivatives)157–161 °C
Dominant Interaction Intramolecular H-bond (Conformational Lock)Intermolecular H-bond (Lattice packing)
Planarity High (due to IMHB)Moderate (rotational freedom of carboxamide)
Solubility Lower (due to rigid packing/hydrophobicity)Moderate (polar amine exposed)
Biological Target AChE/BChE Inhibitor, AntimicrobialSynthetic Intermediate, DNA Binding

Experimental Protocols

Protocol A: Synthesis of 3-Acylamino Derivative

Context: This protocol describes the acylation of the 3-amino precursor, a critical step to achieve the "locked" conformation.

  • Preparation: Dissolve 3-aminobenzofuran-2-carboxamide (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA, 2.0 equiv) at 0–5 °C to scavenge HCl generated during the reaction.

  • Acylation: Dropwise add the corresponding acyl chloride (e.g., chloroacetyl chloride) (1.2 equiv) over 10 minutes.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane).

  • Workup: Wash the organic layer with water, saturated

    
    , and brine.[1] Dry over anhydrous 
    
    
    
    .[1]
  • Purification: Evaporate solvent and recrystallize from ethanol to obtain the pure 3-acylamino derivative.

Protocol B: Single Crystal Growth (Slow Evaporation)

Context: Obtaining X-ray quality crystals requires controlled supersaturation.

  • Solvent Selection: Prepare a saturated solution of the synthesized 3-acylamino derivative in a mixture of Ethanol:DCM (1:1 v/v) .

  • Filtration: Filter the solution through a 0.45

    
     PTFE syringe filter into a clean, narrow-neck vial to remove dust nuclei.
    
  • Evaporation: Cover the vial with Parafilm and poke 3–4 small holes to allow slow solvent evaporation.

  • Incubation: Store the vial in a vibration-free environment at room temperature (25 °C) for 5–7 days.

  • Harvesting: Colorless block-shaped crystals suitable for XRD should form.

Visual Analysis Workflows

Figure 1: Synthesis & Crystallization Logic

Caption: Workflow transforming the flexible amino-precursor into the rigid, crystalline acyl-derivative.

SynthesisWorkflow Precursor 3-Aminobenzofuran- 2-carboxamide (Flexible Precursor) Reaction Acylation Reaction (0-5°C -> RT, 4h) Precursor->Reaction Reagents Acyl Chloride + TEA / DCM Reagents->Reaction Product 3-Acylamino Derivative (Crude Solid) Reaction->Product Workup Crystallization Slow Evaporation (EtOH:DCM 1:1) Product->Crystallization Crystal Single Crystal (Monoclinic P21/c) Crystallization->Crystal 5-7 Days

Figure 2: Structural Interaction Map (IMHB)

Caption: The intramolecular hydrogen bond (IMHB) locks the conformation, distinguishing the acyl form.

IMHB_Interaction Benzofuran Benzofuran Core (Planar Scaffold) C3_Nitrogen N(Acyl)-H (H-Bond Donor) Benzofuran->C3_Nitrogen C3 Position C2_Carbonyl C=O(Amide) (H-Bond Acceptor) Benzofuran->C2_Carbonyl C2 Position IMHB Intramolecular H-Bond (The 'Lock') C3_Nitrogen->IMHB Donates H C2_Carbonyl->IMHB Accepts H BioActivity Enhanced Bioactivity (AChE/DNA Binding) IMHB->BioActivity Stabilizes Planarity

References

  • Hiremath, K. B., et al. (2025).[2] Synthesis and Spectroscopic Investigation of 3-Aminobenzofuran-2-carboxamide Schiff Base Derivatives for DNA/HSA Binding. ChemistrySelect. Link[2]

  • Chevalier, T. (2024).[3] Crystal Growth, Quantum Chemical Calculation and Molecular Docking Studies of 3-(2-(Piperidin-1-yl)Acetamido) Benzofuran-2-Carboxamide. CTTE Journal of Multidisciplinary Research. Link

  • Rizzo, V., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • PubChem. 3-Aminobenzofuran-2-carboxamide (Compound Summary). National Library of Medicine. Link

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. Link

Sources

A Researcher's Guide to Elemental Analysis Calculations for C16H18N2O3 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise characterization of novel chemical entities is paramount. Elemental analysis stands as a foundational technique, offering a direct measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. This guide provides an in-depth comparison and practical walkthrough of elemental analysis calculations for a representative class of organic molecules: C16H18N2O3 derivatives. We will explore the underlying principles, detail a robust experimental protocol, and elucidate the data interpretation process, empowering you to confidently assess the purity and composition of your synthesized compounds.

The Foundational Principle: Combustion Analysis

The workhorse of modern elemental analysis is the automated CHN analyzer, which operates on the principle of combustion analysis, a method invented by Joseph Louis Gay-Lussac and later refined by Justus von Liebig.[1] In this process, a small, precisely weighed sample is combusted at high temperatures (typically around 1000°C) in an oxygen-rich environment.[2] This high-temperature oxidation quantitatively converts the carbon, hydrogen, and nitrogen within the sample into their respective gaseous oxides: carbon dioxide (CO2), water (H2O), and a mixture of nitrogen oxides (NOx).[3][4][5]

These combustion products are then swept by an inert carrier gas, such as helium, through a series of specialized columns.[3] The nitrogen oxides are reduced to elemental nitrogen (N2) as they pass over heated copper.[2][3] Subsequently, the mixture of CO2, H2O, and N2 is separated, often using gas chromatography techniques.[6][7][8] Finally, the amount of each gas is measured by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of the analyte.[7][9][10]

Calculating the Theoretical Elemental Composition

Before embarking on experimental analysis, it is crucial to calculate the theoretical elemental composition of your target molecule. This provides the benchmark against which your experimental results will be compared. The calculation is a straightforward application of basic stoichiometry.[11][12][13][14]

For a generic C16H18N2O3 derivative, the process is as follows:

  • Determine the Molecular Formula: The molecular formula is C16H18N2O3.

  • Find the Atomic Masses: From the periodic table, we obtain the atomic masses of each element:

    • Carbon (C): ~12.011 g/mol

    • Hydrogen (H): ~1.008 g/mol

    • Nitrogen (N): ~14.007 g/mol

    • Oxygen (O): ~15.999 g/mol

  • Calculate the Molecular Weight:

    • Mass of Carbon = 16 * 12.011 = 192.176 g/mol

    • Mass of Hydrogen = 18 * 1.008 = 18.144 g/mol

    • Mass of Nitrogen = 2 * 14.007 = 28.014 g/mol

    • Mass of Oxygen = 3 * 15.999 = 47.997 g/mol

    • Total Molecular Weight = 192.176 + 18.144 + 28.014 + 47.997 = 286.331 g/mol

  • Calculate the Percentage of Each Element:

    • %C = (192.176 / 286.331) * 100 = 67.11%

    • %H = (18.144 / 286.331) * 100 = 6.34%

    • %N = (28.014 / 286.331) * 100 = 9.78%

These theoretical values are the "gold standard" for a pure sample of a C16H18N2O3 derivative.

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness of your results, the experimental protocol must be robust and include self-validating steps.

Instrumentation and Calibration

Modern CHN elemental analyzers are highly automated instruments capable of analyzing a wide variety of sample types, including solids and viscous liquids.[1][2] Before analyzing your C16H18N2O3 derivatives, the instrument must be calibrated using certified reference materials (CRMs).[15][16] These are pure, stable organic compounds with accurately known elemental compositions.[17][18] Common standards include acetanilide, atropine, and sulfanilamide.[17][19] The use of NIST-traceable standards is highly recommended to ensure the accuracy and reliability of your results.[20]

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Ensure your C16H18N2O3 derivative is homogenous and completely dry, as residual solvents or moisture will significantly affect the results.[21][22]

    • Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a calibrated microbalance. The precise weight is critical for accurate calculations.

    • For volatile or air-sensitive samples, specialized encapsulation techniques are necessary to prevent sample loss or degradation.[23]

    • Carefully fold the tin capsule to enclose the sample and eliminate any trapped air.

  • Instrument Setup and Analysis:

    • Place the encapsulated sample into the autosampler of the CHN analyzer.

    • Enter the sample weight and identification into the instrument's software.

    • Initiate the automated analysis sequence. The instrument will drop the sample into the combustion furnace and perform the analysis as described in the "Foundational Principle" section.

  • Data Acquisition and Processing:

    • The instrument's software will record the detector signals and, based on the calibration, calculate the mass percentages of C, H, and N in the sample.

Below is a Graphviz diagram illustrating the experimental workflow:

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg) in Tin Capsule encapsulate 2. Encapsulate Sample weigh->encapsulate autosampler 3. Load into Autosampler encapsulate->autosampler combustion 4. Combustion at ~1000°C autosampler->combustion reduction 5. Reduction of NOx to N2 combustion->reduction separation 6. GC Separation of CO2, H2O, N2 reduction->separation detection 7. TCD Detection separation->detection calculation 8. Software Calculates %C, %H, %N detection->calculation Troubleshooting_Workflow start Discrepant Results (Δ > 0.4%) check_purity 1. Re-evaluate Sample Purity (NMR, LC-MS) start->check_purity check_dryness 2. Ensure Sample is Dry check_purity->check_dryness rerun_analysis 3. Re-run Analysis with Freshly Weighed Sample check_dryness->rerun_analysis check_calibration 4. Check Instrument Calibration with CRM rerun_analysis->check_calibration result_ok Results within Tolerance rerun_analysis->result_ok If successful check_combustion 5. Investigate Combustion (Add Combustion Aid) check_calibration->check_combustion consult_expert 6. Consult with Analyst or Instrument Specialist check_combustion->consult_expert

Sources

Safety Operating Guide

Disposal & Waste Management Guide: 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal procedures for 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide , a bioactive organic research compound. This document is structured for laboratory managers, safety officers, and researchers to ensure compliance with EPA (RCRA) regulations and best practices in hazardous waste management.

Executive Safety & Hazard Assessment

Before initiating disposal, the waste generator must characterize the material. While specific GHS data for this exact derivative may be limited, its structural class (benzofuran carboxamides) dictates that it be treated as a Toxic Organic Solid with potential aquatic toxicity.

Property Assessment / Assumption Operational Implication
Physical State Solid (Crystalline powder)Dispose in Solid Hazardous Waste streams.
Solubility Low in water; Soluble in DMSO/EthanolSolutions >1% must go to Flammable/Organic Liquid waste.
Toxicity Class Acute Tox. 3 (Oral), Skin Sens. 1 (Predicted)Zero-drain disposal policy . High-efficiency incineration required.
Reactivity Stable amide; Non-oxidizerCompatible with standard organic waste streams.
RCRA Status Non-listed (P/U list), but characteristic for toxicityMust be coded as Hazardous Waste pending TCLP or generator knowledge.

Critical Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate if specific toxicological data is unavailable. Use a dedicated waste stream if the compound is part of a combinatorial library or drug screening panel.

Waste Segregation & Characterization Workflow

Effective disposal begins with segregation at the point of generation. Mixing incompatible streams is the primary cause of laboratory waste accidents.

Disposal Decision Logic

The following decision tree illustrates the correct waste stream selection based on the physical state and solvent matrix of the compound.

DisposalWorkflow cluster_legend Protocol Logic Start Waste Generation: 3-(2-Cyclopentylacetamido) benzofuran-2-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance or Debris Liquid Liquid / Solution StateCheck->Liquid Dissolved StreamA Stream A: Solid Hazardous Waste (Trace-contaminated debris, pure powder) Container: HDPE Wide-Mouth Solid->StreamA Double Bag & Tag SolventCheck Solvent Matrix? Liquid->SolventCheck StreamB Stream B: Halogenated Organic Solvents (e.g., DCM, Chloroform) SolventCheck->StreamB Contains Halogens StreamC Stream C: Non-Halogenated Solvents (e.g., DMSO, Ethanol, Methanol) SolventCheck->StreamC Flammable/Polar StreamD Stream D: Aqueous Waste (<5% Organic) *Requires EHS Approval* SolventCheck->StreamD Water Based (Rare) Blue: Input->Red: Critical Decision Red: Critical Decision->Green: Approved Path

Figure 1: Waste stream segregation logic for benzofuran derivatives. Ensure solvent compatibility before combining liquid wastes.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired stocks, weighing boat residues, contaminated gloves, and filter papers.

  • Containment: Collect waste in a clear, 6-mil polyethylene bag or a dedicated wide-mouth HDPE jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 3-(2-Cyclopentylacetamido)benzofuran-2-carboxamide.[1][2]

    • Hazard Checkboxes: Toxic, Irritant.

    • Composition: 100% (if pure) or "Trace" (if debris).

  • Sealing: If using bags, use the "gooseneck" seal method (twist, fold over, tape) to prevent aerosol release upon compression.

  • Secondary Containment: Place the sealed primary container into the laboratory's satellite accumulation area (SAA) yellow bin.

Protocol B: Liquid Waste (Stock Solutions)

Applicability: DMSO or Ethanol stock solutions used in bioassays.

  • Compatibility Check: Ensure the receiving carboy is compatible with the solvent (e.g., LDPE for alcohols, Glass/Teflon for halogenated solvents).

  • Transfer: Funnel the solution into the appropriate organic waste carboy.

    • Note: Do not fill carboys >90% full to allow for thermal expansion.

  • Logging: Update the carboy's accumulation log sheet.

    • Entry: "Benzofuran derivative solution (<1%)".

    • Volume: Record exact volume added.

  • Rinsing: Triple-rinse the empty source vial with the compatible solvent. Add rinsate to the waste carboy. Deface the label on the empty vial and dispose of it as glass waste (or sharps if appropriate).

Emergency Spill Response Procedure

In the event of a spill, immediate action is required to prevent exposure and environmental contamination. The benzofuran core structure suggests potential for skin sensitization; therefore, direct contact must be avoided.

SpillResponse Assess 1. Assess Volume & Hazard (<50g: Manageable | >50g: Evacuate) PPE 2. Don PPE (Nitrile Gloves x2, Lab Coat, Goggles, N95) Assess->PPE Contain 3. Containment Cover with absorbent pads (Do not sweep dry powder) PPE->Contain Clean 4. Cleanup Wet wipe method (Solvent/Water) to avoid dust generation Contain->Clean Dispose 5. Disposal Place all cleanup materials in Hazardous Waste Stream A Clean->Dispose

Figure 2: Operational workflow for managing small-scale laboratory spills of solid bioactive compounds.

Cleanup Notes:

  • Dry Spills: Do not dry sweep. Use wet paper towels (dampened with water or ethanol) to place the powder into a waste bag. This prevents the generation of toxic dust.

  • Decontamination: Wash the surface with a soap/water solution followed by 70% ethanol.

Regulatory & Compliance Framework

Compliance is non-negotiable. This compound falls under the "Generator Knowledge" clause of RCRA if not explicitly listed.

  • RCRA Classification: If the waste fails the Toxicity Characteristic Leaching Procedure (TCLP) for any constituents (unlikely for this specific molecule but possible for co-solvents), it is hazardous.

  • EPA Waste Code Assignment:

    • If pure: Assign D000 (Not Listed - Toxic based on generator knowledge) or state-specific codes (e.g., California's Code 352 for organic solids).

    • If in flammable solvent: Assign D001 (Ignitable).[3]

  • Drain Disposal: Strictly Prohibited. Under 40 CFR 403.5, introducing toxic pollutants that cause pass-through or interference at the POTW (Publicly Owned Treatment Works) is illegal.

Final Disposition

The ultimate disposal method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal destruction of the benzofuran ring and amide bonds, preventing environmental persistence.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4] [Link]4]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. [Link]

  • PubChem. (2024).[5] 3-Aminobenzofuran-2-carboxamide Compound Summary (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.